2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
The compound 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core consists of a 1H-imidazole ring substituted with 4-chlorophenyl and phenyl groups at positions 2 and 5, respectively. A sulfanyl-linked acetamide moiety bridges the imidazole to a 1,3-thiazol-2-yl group.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVNFSEXRJDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the imidazole and thiazole rings, followed by their coupling. One common method involves the reaction of 4-chlorophenyl and phenyl-substituted imidazole with a thiazole derivative under specific conditions such as the presence of a base like potassium carbonate (K2CO3) and a solvent like dry toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Implications :
- The imidazole core in the target compound may enhance hydrogen-bonding interactions compared to the triazole in Analog 1, which is more metabolically stable but less polar .
- The thiazole group (vs.
- Unlike Analog 2’s acryloyl-phenoxy system, the target’s sulfanyl-acetamide linkage offers conformational flexibility, which could modulate target binding kinetics .
Comparative Pharmacological and Physicochemical Profiles
Table 2: Inferred Properties Based on Structural Analogues
Key Observations :
- The 4-chlorophenyl group in the target compound and Analog 1 is associated with enhanced hydrophobic interactions in enzyme binding pockets, a feature leveraged in kinase inhibitors .
- Analog 2’s acryloyl substituents enable covalent binding to cysteine residues in targets like COX-2, whereas the target compound’s non-covalent interactions may offer reversible inhibition .
Research Findings and Methodological Approaches
Computational Insights:
- Docking Studies : AutoDock4 simulations predict that the target compound’s thiazole group forms hydrogen bonds with kinase ATP-binding sites, though with lower affinity than Analog 1’s benzothiazole .
Experimental Gaps:
- No in vitro or in vivo data are available for the target compound. Analog 1 shows IC₅₀ values of <1 µM against breast cancer cell lines, while Analog 2 exhibits COX-2 inhibition at 10–50 µM .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a complex structure characterized by an imidazole ring, a thiazole ring, and various functional groups, which contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound reflects its complex structure:
- IUPAC Name : 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(thiazol-2-yl)acetamide
- Molecular Formula : C21H17ClN4OS2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes with amines.
- Thioether Formation : The imidazole derivative is reacted with a thiol to introduce the thioether linkage.
- Acetamide Formation : The final step involves the reaction of the thioether with an acetamide derivative under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of imidazole and thiazole rings facilitates binding interactions that may inhibit or modulate enzyme activity. The chlorophenyl and phenyl groups enhance binding affinity through hydrophobic interactions.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-(1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific kinases or interact with ion channels suggests a mechanism for inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. For example, compounds derived from similar structures have shown strong AChE inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM . Such activities are crucial for developing treatments for neurological disorders and other conditions where enzyme inhibition is beneficial.
Case Studies
| Study | Compound Tested | Biological Activity | IC50 Values |
|---|---|---|---|
| 1 | Imidazole Derivative | Antibacterial against Salmonella typhi | 2.14 µM |
| 2 | Thiazole Derivative | AChE Inhibition | 0.63 µM |
| 3 | Related Sulfonamide | Anticancer Activity | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
